An In-depth Technical Guide to 1-Ethynyl-3-phenoxybenzene (CAS 58775-83-0)
An In-depth Technical Guide to 1-Ethynyl-3-phenoxybenzene (CAS 58775-83-0)
Introduction
1-Ethynyl-3-phenoxybenzene is a unique bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Its structure, featuring a terminal alkyne and a diphenyl ether moiety, offers two distinct points for chemical modification, making it a strategic intermediate in the synthesis of complex molecular architectures. The terminal alkyne group is a versatile handle for carbon-carbon bond formation via reactions such as Sonogashira coupling, while the diphenyl ether scaffold is a prevalent structural motif in numerous biologically active compounds and advanced materials.
This guide provides a comprehensive overview of the known and predicted properties of 1-Ethynyl-3-phenoxybenzene, its synthesis, spectral characteristics, and potential applications, with a focus on providing practical insights for laboratory and development settings.
Molecular and Physicochemical Properties
The fundamental properties of 1-Ethynyl-3-phenoxybenzene are summarized below. While specific experimental data for this compound is not widely published, properties can be reliably estimated based on its structure and data from closely related analogs.
Identity and Structure
| Property | Value | Source |
| CAS Number | 58775-83-0 | [1][2] |
| Molecular Formula | C₁₄H₁₀O | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| IUPAC Name | 1-Ethynyl-3-phenoxybenzene | - |
| Synonyms | 3-Phenoxyphenylacetylene | - |
Diagram 1: Chemical Structure of 1-Ethynyl-3-phenoxybenzene
A 2D representation of the 1-Ethynyl-3-phenoxybenzene molecule.
Physicochemical Data (Predicted and Analog-Based)
| Property | Predicted Value | Basis for Prediction |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on analogs like 1-ethynyl-3-methoxybenzene (liquid) and 1-ethynyl-4-phenylsulfanylbenzene (solid, m.p. 88-92°C).[2][3] |
| Boiling Point | > 150 °C at 0.4 mmHg | Extrapolated from the boiling point of 1-ethynyl-4-phenoxybenzene (90-95 °C / 0.4 mmHg), with the meta-substitution expected to slightly increase the boiling point. |
| Density | ~1.07 g/mL at 25 °C | Based on the density of 1-ethynyl-4-phenoxybenzene (1.074 g/mL). |
| Refractive Index | ~1.60 | Based on the refractive index of 1-ethynyl-4-phenoxybenzene (n20/D 1.6060). |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, acetone); Insoluble in water. | General property of non-polar aromatic compounds. |
Synthesis and Manufacturing
The most efficient and widely applicable method for the synthesis of 1-Ethynyl-3-phenoxybenzene is the Sonogashira cross-coupling reaction .[4][5] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Core Synthetic Strategy: Sonogashira Coupling
The reaction involves coupling an aryl halide, specifically 1-bromo-3-phenoxybenzene or 1-iodo-3-phenoxybenzene , with a protected or terminal alkyne. Using a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is often preferred to prevent self-coupling and is followed by a deprotection step.
Diagram 2: Proposed Synthesis Workflow
A general workflow for the synthesis of 1-Ethynyl-3-phenoxybenzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for Sonogashira couplings and provides a robust starting point for laboratory synthesis.[6][7]
Step 1: Sonogashira Coupling
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Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-phenoxybenzene (1.0 eq.).
-
Catalyst and Co-catalyst: Add Pd(PPh₃)₂Cl₂ (0.02 eq.) and Copper(I) iodide (CuI, 0.04 eq.).
-
Solvent and Base: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or a mixture of THF/triethylamine (Et₃N) (approx. 0.1 M concentration relative to the aryl bromide). Triethylamine also serves as the base.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Deprotection of the Silyl Group
-
Reaction Setup: Dissolve the crude silyl-protected intermediate from Step 1 in methanol.
-
Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, approx. 0.2 eq.).
-
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the removal of the TMS group by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture carefully with dilute HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-Ethynyl-3-phenoxybenzene.
Spectroscopic Characterization
No direct experimental spectra for 1-Ethynyl-3-phenoxybenzene are publicly available. However, its spectral properties can be accurately predicted based on the well-documented data of its close analog, 1-ethynyl-3-methoxybenzene , and fundamental principles of spectroscopy.[8][9] The phenoxy group's electronic influence is similar to the methoxy group, leading to comparable chemical shifts and absorption frequencies.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
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δ ~7.40-7.00 (m, 9H): The aromatic protons of both phenyl rings will appear as a complex multiplet. The protons on the phenoxy ring will likely resonate between 7.40-7.10 ppm, while the protons on the ethynyl-substituted ring will appear slightly more upfield, around 7.20-7.00 ppm.
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δ ~3.10 (s, 1H): The acetylenic proton (≡C-H) is expected to appear as a sharp singlet. In 1-ethynyl-3-methoxybenzene, this proton appears at δ 3.05 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
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δ ~159-157: The two carbons bonded to the ether oxygen (C-O).
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δ ~130-115: The remaining aromatic carbons. The carbon attached to the ethynyl group will be downfield, while others will show characteristic shifts based on their position relative to the oxygen and alkyne substituents.
-
δ ~83 (alkyne C): The quaternary alkyne carbon (Ar-C ≡CH).
-
δ ~78 (alkyne CH): The terminal alkyne carbon (Ar-C≡C H).
-
The carbon shifts for 1-ethynyl-3-methoxybenzene are well-documented and provide a strong basis for these predictions.[8]
Predicted IR Spectrum
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~3300 cm⁻¹ (strong, sharp): Acetylenic C-H stretch. This is a highly characteristic peak for terminal alkynes.
-
~2100 cm⁻¹ (weak to medium, sharp): C≡C triple bond stretch. The intensity is variable but its sharp nature is characteristic.
-
~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C stretching vibrations.
-
~1240 cm⁻¹ (strong): Aryl-O-Aryl asymmetric C-O-C stretch of the diphenyl ether linkage.
Reactivity and Applications
1-Ethynyl-3-phenoxybenzene is a bifunctional building block with reactivity centered on its terminal alkyne and the aromatic rings.
Diagram 3: Reactivity and Synthetic Potential
Key reaction pathways available for 1-Ethynyl-3-phenoxybenzene.
Key Application Areas
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Medicinal Chemistry and Drug Discovery: The diphenyl ether core is a privileged scaffold found in many pharmaceuticals. The ethynyl group allows for the straightforward linkage of this core to other pharmacophores or heterocyclic systems via robust reactions like Sonogashira or click chemistry. This makes the molecule an ideal starting point for building libraries of complex potential drug candidates. The related compound, 3-phenoxyphenylacetic acid, is noted for its role as a key intermediate in synthesizing novel Active Pharmaceutical Ingredients (APIs).[10]
-
Materials Science: Terminal alkynes are fundamental monomers for the synthesis of conjugated polymers.[2] Oxidative coupling or other polymerization methods involving the alkyne can lead to materials with interesting photoluminescent or electronic properties. The bulky phenoxy substituent would influence the polymer's solubility and solid-state packing, allowing for the tuning of material properties.
-
Agrochemicals: The 3-phenoxybenzyl substructure is a key component of several pyrethroid insecticides. The ethynyl group provides a reactive site for modification to develop new pesticide analogs with potentially different activity spectra or metabolic profiles.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from heat and ignition sources. Keep the container tightly sealed under an inert atmosphere if possible to prevent degradation.
-
Hazards: While not specifically classified, related compounds can cause skin and eye irritation.[1] Terminal alkynes can be energetic compounds, although the risk is low for this molecule under normal conditions.
Always consult a material-specific Safety Data Sheet (SDS) from the supplier before use.
Conclusion
1-Ethynyl-3-phenoxybenzene (CAS 58775-83-0) is a strategically important chemical intermediate whose value lies in the synthetic versatility of its dual functionalities. While direct experimental data is sparse, its properties and reactivity can be reliably understood through analogy to closely related structures. The Sonogashira coupling provides a clear and efficient route for its synthesis. For researchers in drug discovery and materials science, this molecule represents a readily accessible building block for the creation of novel, high-value compounds. Its utility in constructing complex molecular frameworks ensures its continued relevance in advanced organic synthesis.
References
-
Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. Available at: [Link]
-
1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753. PubChem. Available at: [Link]
-
1-Ethynyl-3-phenoxy-benzene (58775-83-0). Suzhou Siwhatever Chemical Technology Co., Ltd. Available at: [Link]
-
1-Ethynyl-3-methoxybenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central. (2021-03-03). Available at: [Link]
-
General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. (2024-12-07). Available at: [Link]
-
Mastering Synthesis: The Utility of 1-Ethynyl-3-methoxybenzene in Chemical Projects. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Crucial Role of 3-Phenoxyphenylacetic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2025-11-12). Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]
- 3. Benzene, 1-ethynyl-3-methoxy- | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. ijnc.ir [ijnc.ir]
- 7. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. nbinno.com [nbinno.com]
